4-chloro-3-(5-{(E)-[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid
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Overview
Description
4-chloro-3-(5-{(E)-[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a chlorinated benzoic acid moiety, a furan ring, and a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(5-{(E)-[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid typically involves multiple steps:
Formation of the Pyrimidine Derivative: The initial step involves the synthesis of the pyrimidine core. This can be achieved through the condensation of 3-chlorobenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions to form the desired pyrimidine derivative.
Synthesis of the Furan Ring: The furan ring is synthesized separately, often through the reaction of furfural with appropriate reagents to introduce the necessary substituents.
Coupling Reaction: The final step involves coupling the pyrimidine derivative with the furan ring and the chlorinated benzoic acid. This is typically done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting the dioxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, the compound is of interest due to its potential pharmacological properties. Studies may focus on its activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in diseases such as cancer or inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to novel applications.
Mechanism of Action
The mechanism by which 4-chloro-3-(5-{(E)-[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The chlorinated benzoic acid and pyrimidine moieties may bind to enzymes or receptors, modulating their activity. The furan ring could also play a role in stabilizing these interactions or facilitating the compound’s entry into cells.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(5-{(E)-[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid: This compound itself.
3-chloro-4-(5-{(E)-[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid: A positional isomer with similar properties.
4-chloro-3-(5-{(E)-[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid: A derivative with a different substitution pattern on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and distinct chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H12Cl2N2O5S |
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Molecular Weight |
487.3 g/mol |
IUPAC Name |
4-chloro-3-[5-[(E)-[1-(3-chlorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H12Cl2N2O5S/c23-12-2-1-3-13(9-12)26-20(28)16(19(27)25-22(26)32)10-14-5-7-18(31-14)15-8-11(21(29)30)4-6-17(15)24/h1-10H,(H,29,30)(H,25,27,32)/b16-10+ |
InChI Key |
PCSSGPWHLIHJIK-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)/C(=O)NC2=S |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)C(=O)NC2=S |
Origin of Product |
United States |
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